(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2'-diisopropyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole
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Description
(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2'-diisopropyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole is a useful research compound. Its molecular formula is C28H40O2P2 and its molecular weight is 470.574. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of (2R,2’R,3R,3’R)-3,3’-Di-tert-butyl-2,2’-diisopropyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole, also known as MeO-BIBOP , is transition metals in various catalytic transformations. It acts as a P-chiral biphosphorus ligand , which means it binds to these metals and influences their reactivity.
Mode of Action
MeO-BIBOP interacts with its targets by coordinating to the metal center of the catalyst, thereby influencing the catalyst’s geometry and electronic properties . This interaction can lead to changes in the catalyst’s reactivity, enabling it to facilitate a variety of asymmetric transformations .
Biochemical Pathways
The compound is involved in several biochemical pathways, including hydrogenations, propargylations, reductions, and hydroformylations . By influencing the reactivity of the catalyst, MeO-BIBOP can affect the rate and selectivity of these reactions .
Result of Action
The molecular and cellular effects of MeO-BIBOP’s action are primarily seen in the outcomes of the catalytic reactions it influences. For example, it can enable the formation of specific enantiomers in asymmetric synthesis , which is crucial in the production of many pharmaceuticals.
Action Environment
The action, efficacy, and stability of MeO-BIBOP can be influenced by various environmental factors. For instance, the presence of other ligands, the nature of the solvent, temperature, and pressure can all affect its ability to bind to the metal center and influence the catalyst’s reactivity .
Properties
IUPAC Name |
(2R,3R)-3-tert-butyl-4-[(2R,3R)-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphol-4-yl]-2-propan-2-yl-2H-1,3-benzoxaphosphole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O2P2/c1-17(2)25-29-21-15-11-13-19(23(21)31(25)27(5,6)7)20-14-12-16-22-24(20)32(28(8,9)10)26(30-22)18(3)4/h11-18,25-26H,1-10H3/t25-,26-,31-,32-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUFJBFLMHJRJL-QBQKZGEHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C(=CC=C3)OC(P4C(C)(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1OC2=CC=CC(=C2[P@]1C(C)(C)C)C3=C4C(=CC=C3)O[C@H]([P@@]4C(C)(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O2P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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